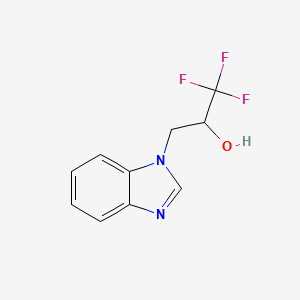

3-(1H-1,3-benzodiazol-1-yl)-1,1,1-trifluoropropan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(1H-1,3-benzodiazol-1-yl)-1,1,1-trifluoropropan-2-ol” is a benzodiazole derivative. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring . They are used in various fields such as pharmaceuticals, agrochemicals, and functional materials due to their diverse biological activities .

Molecular Structure Analysis

The molecular structure of “3-(1H-1,3-benzodiazol-1-yl)-1,1,1-trifluoropropan-2-ol” would likely contain a benzodiazole ring attached to a trifluoropropanol group. The trifluoropropanol group would likely impart unique properties to the compound due to the presence of the highly electronegative fluorine atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(1H-1,3-benzodiazol-1-yl)-1,1,1-trifluoropropan-2-ol” would be influenced by its molecular structure. The presence of the trifluoropropanol group could make the compound more lipophilic and potentially increase its reactivity .Scientific Research Applications

Coupling Reagents in Peptide Synthesis The compound 3-(1H-1,3-benzodiazol-1-yl)-1,1,1-trifluoropropan-2-ol, due to its structural similarities with benzotriazole derivatives, might find its application as a coupling reagent in peptide chemistry. Compounds like 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) are known to act as excellent activating reagents causing low racemization during the condensation of peptide segments or for the formation of active esters suitable for couplings in mixed aqueous/organic media (Knorr et al., 1989).

Anticancer and DNA Binding Studies The benzimidazole core, a close relative to the queried compound, is frequently utilized in the synthesis of compounds with potential biological activities, including anticancer properties. For instance, benzimidazole-containing compounds have shown to bind DNA through an intercalative mode, indicating a pathway for anticancer activity. These compounds, upon binding with DNA, can inhibit the proliferation of cancer cells, as evidenced in studies involving human lung, breast, and cervical cancer cell lines (Paul et al., 2015).

Anion Transport Mediation Benzimidazole derivatives, particularly those modified with electron-withdrawing substituents such as the trifluoromethyl group, have been reported to exhibit potent anionophoric activity. This suggests the potential of 3-(1H-1,3-benzodiazol-1-yl)-1,1,1-trifluoropropan-2-ol in facilitating anion exchange and proton/anion symport processes, which could have implications in designing novel anion transport systems (Peng et al., 2016).

Quantum Chemical Modeling The structural and electronic properties of compounds with a benzodiazole ring, including potential derivatives of the compound , can be explored through quantum chemical modeling. Such studies provide insights into the molecular structure, NMR characteristics, frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and non-bonding orbital (NBO) analysis. These properties are crucial for understanding the reactivity, stability, and potential applications of these compounds in various scientific domains (Sheikhi & Shahab, 2017).

Future Directions

properties

IUPAC Name |

3-(benzimidazol-1-yl)-1,1,1-trifluoropropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3N2O/c11-10(12,13)9(16)5-15-6-14-7-3-1-2-4-8(7)15/h1-4,6,9,16H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBMFLXWMMNJZCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CC(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-1,3-benzodiazol-1-yl)-1,1,1-trifluoropropan-2-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2744601.png)

![2-Amino-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B2744603.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2744613.png)

![1'-(2-(4-chlorophenoxy)-2-methylpropanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2744614.png)

![1-[(2-chlorophenyl)methyl]-N-(4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2744617.png)